Cas no 3002465-83-7 (5-Bromo-2-iodobenzofuran)

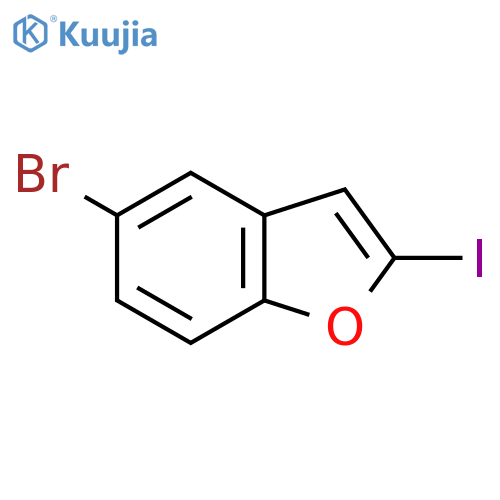

5-Bromo-2-iodobenzofuran structure

商品名:5-Bromo-2-iodobenzofuran

5-Bromo-2-iodobenzofuran 化学的及び物理的性質

名前と識別子

-

- SCHEMBL7934096

- 5-BROMO-2-IODOBENZOFURAN

- 3002465-83-7

- 5-Bromo-2-iodobenzofuran

-

- インチ: 1S/C8H4BrIO/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H

- InChIKey: RMJQWLPQWMBHPU-UHFFFAOYSA-N

- ほほえんだ: IC1=CC2C=C(C=CC=2O1)Br

計算された属性

- せいみつぶんしりょう: 321.84902g/mol

- どういたいしつりょう: 321.84902g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 13.1Ų

5-Bromo-2-iodobenzofuran 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB604980-250mg |

5-Bromo-2-iodobenzofuran; . |

3002465-83-7 | 250mg |

€355.80 | 2024-07-19 | ||

| abcr | AB604980-5g |

5-Bromo-2-iodobenzofuran; . |

3002465-83-7 | 5g |

€2218.40 | 2024-07-19 | ||

| abcr | AB604980-1g |

5-Bromo-2-iodobenzofuran; . |

3002465-83-7 | 1g |

€659.60 | 2024-07-19 |

5-Bromo-2-iodobenzofuran 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

3002465-83-7 (5-Bromo-2-iodobenzofuran) 関連製品

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 57707-64-9(2-azidoacetonitrile)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3002465-83-7)

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):211/391/1315